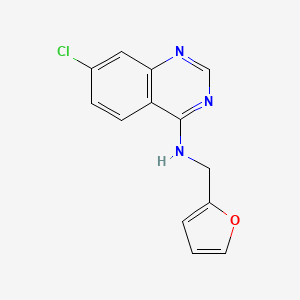

N-(7-氯-4-喹唑啉基)-N-(2-呋喃甲基)胺

描述

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a compound belonging to the quinazoline class, which is known for a wide range of biological activities. This compound, like its quinazoline counterparts, is synthesized through various chemical reactions, focusing on its unique molecular structure that contributes to its diverse chemical and physical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds closely related to N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, often involves condensing N-acyl anthranilic acids with primary aromatic amines using phosphorus trichloride in dry toluene. This method has been used to produce quinazolone derivatives with significant antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977). Additionally, direct amination of quinazolin-4(3H)-ones using various nitrogen sources, including N,N-dimethylformamide, has been described for efficiently yielding 4-(dimethylamino)quinazolines at room temperature (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, is characterized by the presence of nitrogen-containing heterocyclic compounds. These compounds exhibit good biological activity due to their unique structure. The intermediate 2-amino-4-chlorobenzamide plays a critical role in synthesizing various quinazoline derivatives, highlighting the importance of molecular structure in determining the compound's chemical behavior and reactivity (Li-feng, 2011).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including palladium-catalyzed amination, which has been utilized for synthesizing 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives. These reactions are optimized through various catalysts, ligands, bases, and solvents, demonstrating the compounds' versatility in chemical synthesis (Garlapati et al., 2012).

Physical Properties Analysis

The physical properties of quinazoline derivatives are closely linked to their molecular structure. The introduction of specific substituents can significantly alter these compounds' solubility and crystallization behavior. For example, fluorine-substituted quinazoline derivatives have shown improved solubility and potential anti-inflammatory activity, indicating that minor changes in the molecular structure can lead to significant differences in physical properties (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine and similar quinazoline derivatives are influenced by their reactivity in various chemical reactions. These compounds are involved in reactions such as oxidative synthesis and acid-catalyzed synthesis, which highlight their reactivity and potential for creating complex chemical structures. Such reactions are crucial for exploring the chemical properties and potential applications of these compounds (Fan et al., 2014).

科学研究应用

抗菌、抗真菌和毒魚性質

- 已發現喹唑酮衍生物,包括與N-(7-氯-4-喹唑啉基)-N-(2-呋喃甲基)胺有關的衍生物,具有抗菌、抗真菌和毒魚性質(Seshavataram & Rao, 1977)。

拮抗性質和生物測試系統

- 這些化合物在生物測試系統中表現出結合能力和拮抗活性,特別是在特定部位進行修改時(Francis et al., 1988)。

化學合成和反應性

- 已開發出各種方法來合成N-芳基杂环取代-4-氨基喹唑啉化合物,突顯了這些分子的適應性和反應性(Liu et al., 2006)。

藥理學篩選

- 一些喹唑啉衍生物已經進行了抗微生物、鎮痛和抗炎性質的篩選,顯示了在治療應用中的潛力(Dash et al., 2017)。

抗真菌劑

- 某些N-(7-氯-4-喹唑啉基)-N-(2-呋喃甲基)胺的衍生物已經展示出顯著的抗真菌活性(Suvire et al., 2006)。

利尿劑

- 一項關於新型喹唑啉酮衍生物的研究探討了它們作為利尿劑的潛力(Maarouf et al., 2004)。

属性

IUPAC Name |

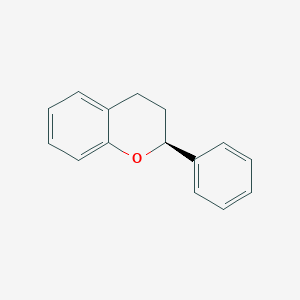

7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTCONAFMPUDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)

![2-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1223486.png)

![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B1223494.png)

![2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1223496.png)

![1-[1-Methyl-2-(1-pyrrolidinylmethyl)-5-benzimidazolyl]-3-phenylurea](/img/structure/B1223499.png)

![N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide](/img/structure/B1223500.png)

![(5Z)-3-ethyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1223503.png)

![N-cyano-N'-(2-fluorophenyl)carbamimidothioic acid [2-(tert-butylamino)-2-oxoethyl] ester](/img/structure/B1223504.png)

![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)